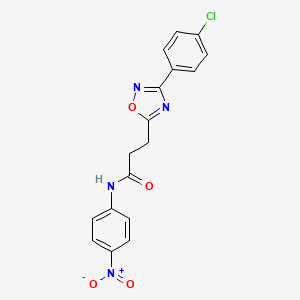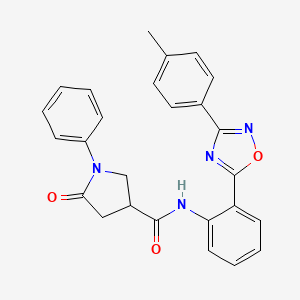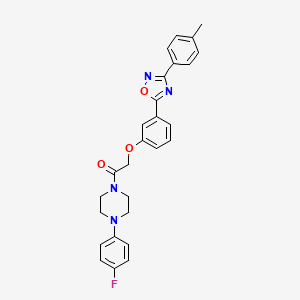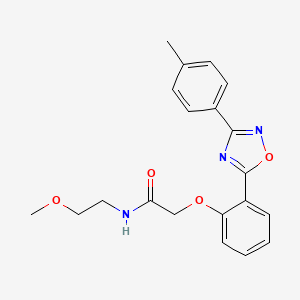
N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
科学的研究の応用
PTAA has been extensively studied for its potential applications in various fields such as fluorescence imaging, organic light-emitting diodes (OLEDs), and biological imaging. PTAA has been shown to exhibit excellent fluorescence properties, making it an ideal candidate for fluorescence imaging. In addition, PTAA has been used as a dopant in OLEDs, where it has shown promising results in enhancing the efficiency of the devices. PTAA has also been used as a biological imaging agent due to its ability to selectively bind to certain biomolecules.
作用機序
The mechanism of action of PTAA is not well understood. However, it is believed that PTAA interacts with certain biomolecules in the body, leading to changes in their fluorescence properties. This interaction can be used to selectively detect and image certain biomolecules.
Biochemical and Physiological Effects:
PTAA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it an ideal candidate for biological imaging applications.
実験室実験の利点と制限
The main advantage of PTAA is its excellent fluorescence properties, which make it an ideal candidate for fluorescence imaging applications. In addition, PTAA is relatively easy to synthesize and is non-toxic and biocompatible. However, one of the main limitations of PTAA is its limited solubility in water, which can make it difficult to use in certain biological applications.
将来の方向性
There are several future directions for the research on PTAA. One of the main directions is to further investigate the mechanism of action of PTAA and its interactions with biomolecules. This can lead to the development of more selective and sensitive imaging agents. Another direction is to improve the solubility of PTAA in water, which can expand its potential applications in biological imaging. Finally, PTAA can be modified to introduce functional groups that can enhance its properties or enable it to interact with specific biomolecules.
合成法
PTAA can be synthesized using a simple one-pot reaction. The synthesis involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(2-bromoethoxy)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with N-methoxyethylamine to obtain PTAA. The synthesis of PTAA is relatively easy and can be carried out on a large scale.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-7-9-15(10-8-14)19-22-20(27-23-19)16-5-3-4-6-17(16)26-13-18(24)21-11-12-25-2/h3-10H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTFRMYMSLGUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

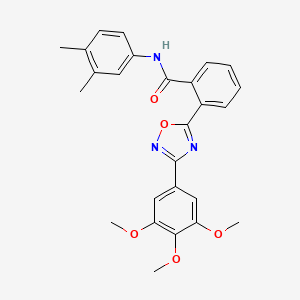
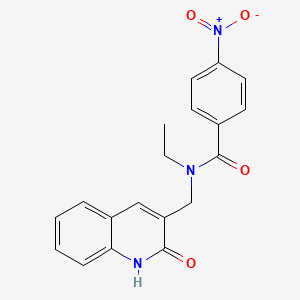
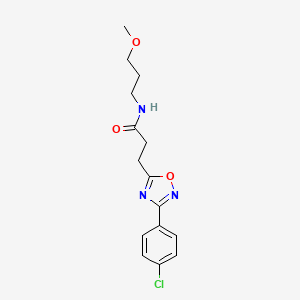
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)
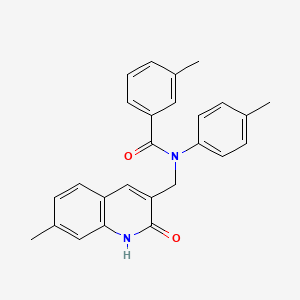

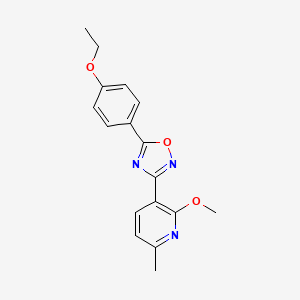
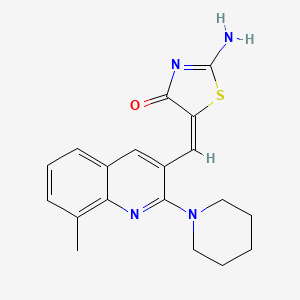
![1-(2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetyl)piperidine-4-carboxamide](/img/structure/B7717752.png)
![2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7717758.png)
